PB-22 8-Hydroxyisoquinoline Isomer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

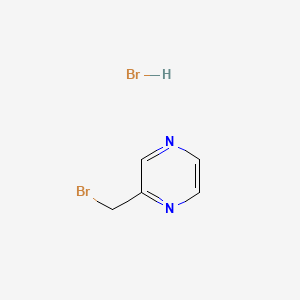

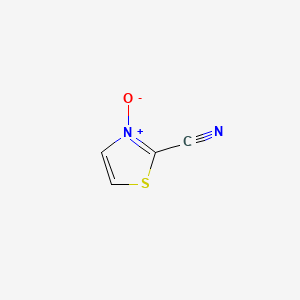

PB-22 8-Hydroxyisoquinoline Isomer is a synthetic cannabinoid that is structurally analogous to the potent aminoalkylindoles like JWH 018 . It differs from JWH 018 by having 8-hydroxyquinoline replacing the naphthalene group of JWH 018 . This compound is a structural isomer of PB-22 .

Molecular Structure Analysis

The molecular formula of PB-22 8-Hydroxyisoquinoline Isomer is C23H22N2O2 . Its formal name is 1-pentyl-1H-indole-3-carboxylic acid, 8-isoquinolinyl ester . The InChi Code is InChI=1S/C23H22N2O2/c1-2-3-6-14-25-16-20(18-9-4-5-10-21(18)25)23(26)27-22-11-7-8-17-12-13-24-15-19(17)22/h4-5,7-13,15-16H,2-3,6,14H2,1H3 .Physical And Chemical Properties Analysis

PB-22 8-Hydroxyisoquinoline Isomer has a molecular weight of 358.4 . It is soluble in DMF (11 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.33 mg/ml), and DMSO (10 mg/ml) .Scientific Research Applications

Differentiation among regioisomers of synthetic cannabinoids, including PB-22 and its isomers, is crucial in forensic drug analysis. Techniques like gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) are used for analytical differentiation of these compounds (Kohyama et al., 2016).

Macrocyclic tetraazacrown ethers containing 8-hydroxyquinoline sidearms have been synthesized and show potential for complexation with various metal ions, which could be relevant for environmental and analytical applications (Yang et al., 1999).

8-Hydroxyquinoline derivatives have shown diverse biological activities, including antibacterial and antiproliferative effects, particularly when complexed with metal ions like copper(II) (Oliveri et al., 2018).

8-Hydroxyquinolinate ligands have been used in the synthesis of a Pb(II) complex with potential anticancer activity, highlighting their role in the development of therapeutic agents (Lv et al., 2019).

8-Hydroxyquinolines have applications in the treatment of Alzheimer's disease. For example, they act as metal chaperones in disaggregating amyloid plaques and inhibiting Cu/Aβ redox chemistry (Kenche et al., 2013).

Adsorption of toxic metal ions like Pb(II) and Cd(II) onto silica with covalently bound 8-hydroxyquinoline showcases its utility in environmental remediation (Yanovska et al., 2006).

8-Hydroxyquinoline derivatives are studied for their role in facilitating metal ion transfer, indicating their potential in analytical chemistry and environmental monitoring (Mastouri et al., 2014).

The antibacterial properties of cotton fabrics treated with 8-hydroxyquinoline highlight its potential application in medical textiles (Buyukakinci & Tezcan, 2018).

Safety and Hazards

properties

IUPAC Name |

isoquinolin-8-yl 1-pentylindole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-2-3-6-14-25-16-20(18-9-4-5-10-21(18)25)23(26)27-22-11-7-8-17-12-13-24-15-19(17)22/h4-5,7-13,15-16H,2-3,6,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEZWMICUGXUDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3C=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018132 |

Source

|

| Record name | PB-22 8-hydroxyisoquinoline isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PB-22 8-Hydroxyisoquinoline Isomer | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-1,5-dihydropyrido[2,3-b]pyrazine-2,8-dione](/img/structure/B568657.png)

![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B568677.png)

![2-[2-[2-[2-[1-(2-Hydroxyethyl)-4,5-dihydroimidazol-2-yl]propan-2-yldiazenyl]propan-2-yl]-4,5-dihydroimidazol-1-yl]ethanol;hydrate;dihydrochloride](/img/structure/B568679.png)